molecular formula C13H11BrClNO B13704677 [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol

[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol

Cat. No.: B13704677
M. Wt: 312.59 g/mol
InChI Key: UHBJBEHPOMZEQU-UHFFFAOYSA-N
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Description

[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is an organic compound that features a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol typically involves the reaction of 2-bromoaniline with 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-bromoaniline attacks the carbonyl group of 4-chlorobenzaldehyde, followed by reduction to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a therapeutic setting.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is unique due to its specific combination of bromine, chlorine, and amino groups attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

[3-(2-bromoanilino)-4-chlorophenyl]methanol

InChI

InChI=1S/C13H11BrClNO/c14-10-3-1-2-4-12(10)16-13-7-9(8-17)5-6-11(13)15/h1-7,16-17H,8H2

InChI Key

UHBJBEHPOMZEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CO)Cl)Br

Origin of Product

United States

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